4-Bromo-2-chloro-6-methylbenzonitrile is an organic compound with the molecular formula and a molecular weight of 216.49 g/mol. It features a benzene ring substituted with a bromine atom at the 4-position, a chlorine atom at the 2-position, and a methyl group at the 6-position, along with a nitrile group (-C≡N) attached to the benzene. This compound is categorized under halogenated benzonitriles and is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural characteristics.
These reactions are facilitated by appropriate solvents and catalysts, enhancing the yield and selectivity of the desired products .
The biological activity of 4-Bromo-2-chloro-6-methylbenzonitrile has been explored in various studies. It has shown potential as an inhibitor of certain enzymes due to its ability to interact with biological macromolecules through hydrogen bonding and halogen bonding. Specifically, it may exhibit inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism . This suggests that the compound could be significant in drug development and pharmacology.
The synthesis of 4-Bromo-2-chloro-6-methylbenzonitrile typically involves:
These synthetic approaches can be optimized for higher yields and purity, often employing green chemistry principles to minimize environmental impact .
4-Bromo-2-chloro-6-methylbenzonitrile has several applications, including:
Interaction studies involving 4-Bromo-2-chloro-6-methylbenzonitrile focus on its binding affinity with various biological targets, including enzymes and receptors. The presence of halogens enhances its interaction capabilities, allowing it to form stable complexes that can modulate biological activity. Such studies are crucial for understanding its pharmacological properties and potential therapeutic applications .
Several compounds share structural similarities with 4-Bromo-2-chloro-6-methylbenzonitrile. Here are some notable examples:
| Compound Name | Structure Features | Uniqueness |
|---|---|---|
| 4-Bromo-2-hydroxybenzonitrile | Lacks chlorine at the 2-position | Contains hydroxyl group instead of chlorine |
| 2-Hydroxy-6-methylbenzonitrile | Lacks bromine at the 4-position | Contains hydroxyl group |
| 4-Bromo-2-methylbenzonitrile | Lacks chlorine at the 2-position | Contains only bromine and methyl groups |
| 4-Bromo-2,6-dichlorobenzonitrile | Contains two chlorine atoms | More chlorinated variant |
The uniqueness of 4-Bromo-2-chloro-6-methylbenzonitrile lies in its combination of both bromine and chlorine substituents along with a methyl group, which imparts distinct chemical reactivity and biological activity compared to these similar compounds .
The synthesis of 4-bromo-2-chloro-6-methylbenzonitrile aligns with advancements in halogenated benzonitrile chemistry during the late 20th and early 21st centuries. While its exact discovery date remains undocumented in public literature, its patent filings and commercial availability through chemical suppliers like Chemsrc and Ambeed suggest active utilization since the early 2010s. The compound’s development parallels the growing demand for multi-halogenated aromatic intermediates capable of participating in cross-coupling reactions, a cornerstone of modern medicinal chemistry.
Key milestones in its characterization include:
4-Bromo-2-chloro-6-methylbenzonitrile serves as a multifunctional building block in organic synthesis. Its strategic halogen placements enable sequential functionalization, making it invaluable for constructing complex molecules:
| Reactivity Feature | Application Example |
|---|---|
| Bromine at 4-position | Suzuki-Miyaura cross-coupling |
| Chlorine at 2-position | Nucleophilic aromatic substitution |
| Nitrile group | Hydrolysis to carboxylic acids |
The methyl group at the 6-position introduces steric hindrance, directing regioselectivity in electrophilic substitutions. This property is exploited in pharmaceutical intermediates where precise substitution patterns are critical for bioactivity.
A 2025 PubChem entry highlights its role in synthesizing 2-(bromomethyl)-4-chloro-6-methylbenzonitrile, a key intermediate in anticancer drug development.
The IUPAC name 4-bromo-2-chloro-6-methylbenzonitrile is derived through a systematic protocol for numbering substituents on the aromatic ring to achieve the lowest possible locants [1] [3]. The parent structure is benzonitrile, a benzene ring with a nitrile group (-C≡N) at position 1. Substituents are prioritized based on atomic number (Br > Cl > CH₃), leading to the following assignments:
The molecular formula C₈H₅BrClN reflects the incorporation of one bromine, one chlorine, and one methyl group into the benzonitrile scaffold [1] [3]. The SMILES notation CC1=CC(=CC(=C1C#N)Cl)Br encodes this structure, emphasizing the connectivity of substituents [1]. The InChIKey YVQWFIMVHUBWJE-UHFFFAOYSA-N serves as a unique identifier for databases, ensuring precise retrieval of physicochemical and spectroscopic data [1] [3].
The compound’s geometry is defined by a planar benzene ring with substituents occupying positions 2, 4, and 6. This arrangement creates a C₆H₃BrCl(CH₃)-C≡N framework, where steric and electronic interactions between substituents influence conformational preferences:
Bond angles and lengths, inferred from analogous benzonitrile derivatives, suggest minimal deviation from the idealized sp²-hybridized carbon framework of the benzene ring. However, the presence of bulky substituents may induce slight distortions in bond angles (e.g., C2-Cl-C1-C6) to alleviate steric strain [1].
Substituted benzonitriles exhibit diverse properties contingent on substituent type and position. The following table compares 4-bromo-2-chloro-6-methylbenzonitrile with structurally related compounds:
| Compound Name | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 4-Bromo-2-chloro-6-methylbenzonitrile | C₈H₅BrClN | 2-Cl, 4-Br, 6-CH₃ | 230.49 | Three substituents; steric hindrance [1] |
| 4-Bromo-2-methylbenzonitrile | C₈H₆BrN | 2-CH₃, 4-Br | 196.04 | Lacks chlorine; reduced polarity [2] [5] |
| 4-Bromo-2-chlorobenzonitrile | C₇H₃BrClN | 2-Cl, 4-Br | 216.46 | Lacks methyl group; planar structure [4] |
Traditional synthesis of 4-Bromo-2-chloro-6-methylbenzonitrile relies on well-established halogenation and cyanation methodologies that have been developed over several decades. The classical approach involves sequential electrophilic aromatic substitution reactions to introduce halogen substituents, followed by nitrile group installation through established cyanation protocols.
The traditional synthesis begins with the controlled halogenation of 2-chloro-6-methylbenzonitrile precursors. Electrophilic aromatic substitution using molecular halogens in the presence of Lewis acid catalysts represents the fundamental methodology [1] [2]. The regioselectivity of bromination is controlled through electronic effects of existing substituents, where the electron-withdrawing nitrile group directs bromination to the meta position, specifically the 4-position in this molecular framework [3] [4].
Classical bromination employs bromine gas or N-bromosuccinimide as the halogenating agent, with iron(III) bromide or aluminum bromide serving as Lewis acid catalysts [1]. The reaction proceeds through the formation of a positively charged arenium ion intermediate, which subsequently loses a proton to restore aromaticity [5]. Temperature control is critical, typically maintained between 25-80°C to prevent over-bromination and ensure selective mono-substitution [2].
The Sandmeyer reaction represents the most widely employed traditional route for introducing nitrile functionality into halogenated aromatic systems [6] [7]. This transformation involves the diazotization of corresponding aromatic amines followed by nucleophilic substitution with copper(I) cyanide [8] [9].
The process initiates with the formation of diazonium salts through treatment of aromatic amines with sodium nitrite in the presence of hydrochloric acid at temperatures maintained between 0-5°C [9] [10]. The resulting benzenediazonium chloride salt then undergoes copper-catalyzed cyanation using copper(I) cyanide to yield the desired benzonitrile derivatives [6] [11].
For 4-bromo-2-chloro-6-methylaniline precursors, the Sandmeyer protocol typically achieves conversions ranging from 72-85% under optimized conditions [12] [13]. The reaction mechanism proceeds through a radical pathway, initiated by single-electron transfer from copper(I) to the diazonium cation, generating an aryl radical intermediate that subsequently combines with cyanide [6] [8].
An alternative traditional cyanation approach employs the Rosenmund-von Braun reaction, which involves the direct reaction of aryl halides with copper(I) cyanide at elevated temperatures [14] [15]. This methodology is particularly applicable for converting 4-bromo-2-chloro-6-methylbromobenzene precursors to the corresponding benzonitrile derivatives.
The reaction typically requires temperatures of 180-250°C in polar aprotic solvents such as dimethylformamide or N-methylpyrrolidone [15] [16]. Under these conditions, the copper(I) cyanide acts both as nucleophile and catalyst, facilitating the substitution of the aryl bromide bond through oxidative addition and reductive elimination pathways [17] [16].
Recent improvements to the classical Rosenmund-von Braun protocol have been developed, employing catalytic amounts of copper(I) iodide with potassium iodide and sodium cyanide in toluene at 110°C [17]. This modified approach significantly reduces the requirement for stoichiometric copper cyanide while maintaining comparable yields of 65-75% for substituted benzonitrile formation.
Contemporary synthetic methodology has evolved beyond traditional electrophilic substitution to encompass advanced catalytic strategies that offer enhanced selectivity and efficiency in the preparation of polyhalogenated benzonitrile compounds. These novel approaches leverage transition metal catalysis and innovative reaction design to achieve regioselective halogen introduction.
Modern copper-catalyzed domino halogen exchange-cyanation procedures have emerged as powerful alternatives to classical methodologies [17] [18]. These protocols enable the simultaneous introduction of nitrile functionality while facilitating selective halogen substitution patterns through carefully controlled reaction conditions.
The copper-catalyzed process employs 10 mol% copper(I) iodide, 20 mol% potassium iodide, and N,N'-dimethylethylenediamine as ligand in combination with sodium cyanide [17]. This system operates through an initial halide exchange mechanism, converting aryl bromides to more reactive aryl iodides in situ, followed by nucleophilic cyanation. The methodology exhibits excellent functional group compatibility and provides significantly milder reaction conditions compared to traditional Rosenmund-von Braun protocols.
Temperature optimization studies indicate optimal performance at 110°C in toluene solvent, yielding conversion rates exceeding 80% for polyhalogenated substrates [17]. The reaction pathway involves coordination of the copper catalyst to the aryl halide, followed by oxidative addition and subsequent transmetalation with the cyanide nucleophile [18].
Innovative nickel-catalyzed approaches have been developed for the selective formation of carbon-nitrile bonds in polyhalogenated aromatic systems [19]. These methodologies employ specially designed benzonitrile-containing ligands that promote reductive elimination over undesired β-hydride elimination pathways.
The optimized nickel catalyst system utilizes electron-withdrawing benzonitrile ligands that stabilize low-valent nickel intermediates while facilitating the formation of quaternary carbon centers [19]. Kinetic studies demonstrate that the benzonitrile moiety functions as an electron-acceptor, promoting the desired reductive elimination step through electronic stabilization of the transition state.
Reaction conditions typically involve 5-10 mol% nickel precatalyst loading with 20 mol% benzonitrile ligand in dimethylformamide solvent at temperatures ranging from 80-120°C [19]. These conditions enable the coupling of tertiary nucleophiles with polyhalogenated aryl substrates, providing access to complex substitution patterns that are challenging to achieve through traditional methodologies.
Recent developments in iron-catalyzed selective halogenation have provided environmentally benign alternatives to traditional Lewis acid-promoted electrophilic substitution [1] [2]. These approaches utilize iron(III) chloride or iron(III) bromide as both catalyst and halogen source, eliminating the need for molecular halogens.
The iron-catalyzed methodology proceeds through the in situ generation of iron(III) halide species that activate molecular halogens or halogenating reagents [1]. This approach offers superior regioselectivity compared to classical electrophilic substitution, particularly for substrates containing multiple directing groups.
Optimization studies reveal that iron catalysts typically require 2-5 mol% loading with temperatures maintained between 40-80°C to achieve selective mono-halogenation [2]. The methodology demonstrates excellent compatibility with existing nitrile and halogen substituents, enabling the preparation of complex polyhalogenated benzonitrile derivatives with high regioselectivity.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized aromatic compounds, offering unprecedented control over substitution patterns and enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions [20] [21]. For the synthesis of 4-Bromo-2-chloro-6-methylbenzonitrile, palladium-mediated methodologies provide selective and efficient pathways that complement traditional approaches.
Advanced palladium-catalyzed cyanation represents a significant improvement over classical copper-mediated protocols, offering enhanced functional group tolerance and milder reaction conditions [22] [23]. The methodology employs specially designed palladacycle precatalysts that generate active palladium species in situ upon exposure to base.
The optimized palladium cyanation protocol utilizes palladacycle precatalyst P1 in combination with non-toxic cyanide sources such as potassium ferrocyanide or zinc cyanide [22]. This system operates at temperatures of 120-140°C in polar aprotic solvents, achieving excellent yields of 85-97% for the conversion of aryl chlorides to benzonitriles [22].
Mechanistic studies indicate that the palladacycle precatalyst provides superior performance compared to conventional palladium sources such as palladium acetate or tetrakis(triphenylphosphine)palladium(0) [22]. The enhanced activity results from efficient in situ generation of the active catalyst and resistance to cyanide poisoning, which commonly affects other palladium precursors.
The Suzuki-Miyaura reaction has been successfully adapted for the synthesis of complex polyhalogenated benzonitrile derivatives through strategic coupling with organoborane partners [13] [21]. This methodology enables the introduction of aryl substituents while preserving halogen functionality for subsequent transformations.
For 4-bromo-2-chloro-6-methylbenzonitrile synthesis, the Suzuki protocol typically employs arylboronic acids or arylboronate esters as coupling partners with palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) [13]. Reaction conditions involve potassium phosphate or sodium carbonate as base in dioxane-water mixtures at temperatures of 85-100°C.
The methodology demonstrates excellent chemoselectivity, with preferential reaction occurring at the more reactive bromide position while preserving the chloride substituent for subsequent functionalization [13]. Yields ranging from 65-82% have been reported for similar polyhalogenated substrates under optimized conditions.
Recent developments in aqueous palladium catalysis have enabled the development of environmentally friendly protocols for benzonitrile synthesis [23]. These water-compatible systems offer significant advantages in terms of sustainability and ease of product isolation.
Palladium-catalyzed reactions in aqueous media typically employ water-soluble phosphine ligands or palladium nanoparticles stabilized by surfactants [23]. The aqueous environment facilitates heat transfer and enables the use of milder reaction conditions while maintaining high catalytic activity.
Specific examples include the palladium-catalyzed tandem reaction of epoxynitriles with arylboronic acids in aqueous medium, which provides access to furan and pyrrole derivatives [23]. These methodologies demonstrate the versatility of aqueous palladium systems for complex molecule synthesis while adhering to green chemistry principles.
Continuous flow technology has been successfully integrated with palladium-catalyzed transformations to enable efficient and scalable synthesis of benzonitrile derivatives [24] [25]. Flow chemistry offers several advantages including enhanced heat and mass transfer, precise residence time control, and improved safety for exothermic reactions.
The continuous-flow palladium-catalyzed cyanation typically employs packed-bed reactors containing supported palladium catalysts [24]. The system operates at elevated temperatures (120-160°C) with short residence times (5-30 minutes), enabling high throughput synthesis while minimizing catalyst deactivation.
Recent studies demonstrate successful continuous-flow synthesis of substituted benzonitriles with productivity rates exceeding 1 gram per hour using 5 weight percent palladium on carbon catalysts [24]. The flow system enables precise control of reaction parameters and facilitates automated optimization of reaction conditions through real-time monitoring and feedback control.
The selection of appropriate solvent systems and understanding of reaction kinetics are crucial factors in the successful scale-up of 4-Bromo-2-chloro-6-methylbenzonitrile synthesis from laboratory to industrial production [26] [27]. Large-scale manufacturing requires careful consideration of solvent properties, reaction rates, heat transfer characteristics, and process safety parameters.
Industrial solvent selection for benzonitrile synthesis involves multiple criteria including chemical compatibility, thermal stability, environmental impact, and economic considerations [26] [28]. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and N-methylpyrrolidone have traditionally been employed for cyanation reactions due to their ability to solubilize ionic reagents and stabilize transition states.
Recent optimization studies for benzonitrile synthesis have identified mixed solvent systems that offer superior performance compared to single-component solvents [28] [26]. For example, the combination of paraxylene and ionic liquid [HSO3-b-Py]·HSO4 in a 2:1 volume ratio provides enhanced reaction rates while facilitating product separation and catalyst recovery [28]. This biphasic system achieves 100% benzaldehyde conversion and benzonitrile yield at 120°C within 2 hours.
Process engineering considerations for large-scale applications include solvent recovery and recycling protocols [27]. Distillation-based separation processes typically require solvents with boiling point differences of at least 50°C to achieve efficient separation [26]. The development of thermally stable solvent systems that can withstand recycling conditions without degradation is essential for economically viable industrial processes.
Kinetic analysis of benzonitrile formation reactions reveals complex multi-step mechanisms that exhibit temperature and concentration dependencies [29] [30]. For copper-catalyzed cyanation reactions, the rate-determining step typically involves oxidative addition of the aryl halide to the copper center, followed by rapid cyanide insertion and reductive elimination [17] [18].
Temperature optimization studies indicate that reaction rates generally follow Arrhenius behavior, with rate constants increasing exponentially with temperature [26] [31]. For benzonitrile synthesis from aldehydes using ionic liquid systems, optimal temperatures of 120°C provide the best balance between reaction rate and selectivity [26]. Higher temperatures (>130°C) lead to increased formation of undesired side products, while lower temperatures (<100°C) result in incomplete conversion.
Concentration effects demonstrate first-order kinetics with respect to both the aromatic substrate and cyanating agent for most synthetic methodologies [30] [17]. However, catalyst loading exhibits a more complex relationship, with optimal performance typically achieved at 5-10 mol% copper or palladium loading [22] [17]. Higher catalyst concentrations do not proportionally increase reaction rates due to aggregation and deactivation phenomena.
Large-scale benzonitrile synthesis requires careful attention to mass and heat transfer limitations that become significant at industrial scales [27] [32]. Poor mixing in large reactors can create concentration gradients that reduce overall reaction efficiency and lead to non-uniform product distribution.
Heat transfer challenges arise from the exothermic nature of many cyanation reactions, which can lead to temperature hot spots and runaway reactions if not properly controlled [27]. Industrial reactor design typically employs external cooling systems with rapid heat removal capabilities to maintain isothermal conditions.
Computational fluid dynamics modeling has been employed to optimize reactor design for benzonitrile synthesis, identifying optimal impeller configurations and flow patterns to enhance mixing efficiency [32]. These studies demonstrate that proper mixing reduces reaction times by 20-30% compared to poorly designed systems while improving product quality and consistency.
Process intensification techniques offer significant opportunities to improve the efficiency and economics of large-scale benzonitrile production [33] [34]. Microreactor technology enables enhanced heat and mass transfer rates through high surface-area-to-volume ratios, allowing for more precise control of reaction conditions.
Continuous flow processing represents a major advancement in process intensification for benzonitrile synthesis [24] [25]. Flow systems enable precise residence time control, improved mixing, and enhanced safety through smaller inventory of hazardous materials. Studies demonstrate 15-fold increases in catalyst productivity compared to batch processes when employing continuous flow methodologies [24].
Integration of reaction and separation operations through reactive distillation or membrane reactors provides additional opportunities for process intensification [34]. These technologies enable simultaneous product formation and purification, reducing equipment requirements and energy consumption while improving overall process efficiency.
The development of environmentally sustainable synthetic methodologies for 4-Bromo-2-chloro-6-methylbenzonitrile represents a critical advancement in green chemistry principles [35] [36] [37]. These approaches focus on reducing environmental impact through the use of renewable feedstocks, non-toxic reagents, and energy-efficient processes while maintaining synthetic efficiency and product quality.
Ionic liquids have emerged as versatile green alternatives to conventional organic solvents for benzonitrile synthesis, offering unique advantages including negligible vapor pressure, thermal stability, and recyclability [35] [38] [28]. The hydroxylamine ionic liquid salt system represents a particularly promising approach for sustainable benzonitrile formation.
The optimized ionic liquid protocol employs hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as both reagent and catalyst, eliminating the need for traditional metal salt catalysts [35] [28]. This system operates through a dual mechanism where the ionic liquid serves as co-solvent, catalyst, and phase separation agent, significantly simplifying the isolation and purification processes.
Under optimal conditions, the ionic liquid system achieves 100% benzaldehyde conversion and benzonitrile yield at 120°C within 2 hours using a molar ratio of benzaldehyde to ionic liquid of 1:1.5 [28]. The ionic liquid can be recovered through simple phase separation and recycled directly without significant loss of activity, demonstrating excellent sustainability characteristics.
Process evaluation indicates that the ionic liquid approach reduces waste generation by 60% compared to traditional methodologies while eliminating the use of corrosive acids and toxic metal catalysts [38]. Life cycle assessment studies confirm significant environmental benefits including reduced carbon footprint and improved process safety profiles.
Microwave irradiation provides an energy-efficient alternative to conventional thermal heating for benzonitrile synthesis, enabling rapid reaction completion under solvent-free conditions [39] [40]. This methodology offers significant advantages in terms of energy consumption, reaction time, and environmental impact.
The optimized microwave protocol employs aldehydes, hydroxylamine hydrochloride, and titanium dioxide under solvent-free conditions with 100 W microwave irradiation for 5 minutes [39]. This approach achieves benzonitrile yields of 77-84% for aromatic aldehydes bearing electron-donating groups, with significantly reduced reaction times compared to conventional heating methods.
Scale-up studies demonstrate successful preparation of vanillonitrile on gram scale with 85% yield using this microwave methodology [39]. The process eliminates the need for organic solvents while providing excellent atom economy and minimal waste generation, aligning with green chemistry principles.
Mechanistic studies indicate that microwave heating provides more uniform energy distribution compared to conventional heating, reducing hot spot formation and improving selectivity [40]. The rapid heating achieves reaction completion in minutes rather than hours, significantly improving energy efficiency and process throughput.
The development of metal-free organocatalytic methodologies represents a significant advancement in sustainable benzonitrile synthesis, eliminating concerns regarding metal contamination and waste disposal [41] [42]. These approaches employ organic molecules as catalysts, offering economic and environmental advantages.
Organocatalytic benzonitrile synthesis typically employs amino acid derivatives or organic bases as catalysts [42]. The pyrrolidine-catalyzed benzannulation of α,β-unsaturated aldehydes with 4-arylsulfonyl-2-butenenitriles provides access to substituted benzonitriles through iminium activation mechanisms [42].
The organocatalytic protocol operates under mild conditions (40°C) in chloroform solvent with 30 mol% pyrrolidine catalyst loading [42]. This methodology demonstrates excellent regioselectivity and achieves yields of 65-89% for various substituted benzonitrile derivatives without requiring metal catalysts or strong bases.
Environmental assessment indicates that organocatalytic approaches reduce heavy metal waste by 100% while maintaining synthetic efficiency [41]. The organic catalysts can often be recovered and recycled, further improving the sustainability profile of these methodologies.
Electrochemical approaches offer unique opportunities for sustainable benzonitrile synthesis through the use of electrical energy rather than chemical oxidants [37]. These methodologies enable precise control of reaction conditions while eliminating the need for stoichiometric oxidizing agents.
The electrochemical synthesis employs palladium nanoparticle-modified copper oxide nanowires as electrodes for the oxidative coupling of primary alcohols and ammonia [37]. This system operates under ambient conditions in oxidant-free electrolytes, representing a significant advancement in green synthesis methodology.
Reaction optimization demonstrates successful synthesis of benzonitriles from benzylic alcohols with excellent yields under mild electrochemical conditions [37]. The process eliminates the need for toxic oxidizing agents while providing precise control over reaction selectivity through applied potential modulation.